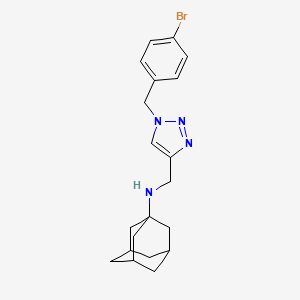
AChE/A|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/A|A-IN-1 is a compound that acts as a dual inhibitor of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. This compound is primarily researched for its potential therapeutic applications in treating Alzheimer’s disease by reducing the formation and aggregation of amyloid beta peptides, which are suspected to be a major cause of the disease .
Preparation Methods
The synthesis of AChE/A|A-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
AChE/A|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
AChE/A|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is used to investigate the role of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 in cellular processes. In medicine, it is being researched for its potential therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders. In industry, it may be used in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of AChE/A|A-IN-1 involves the inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. By inhibiting these enzymes, the compound reduces the hydrolysis of acetylcholine and the formation of amyloid beta peptides. This leads to increased levels of acetylcholine in the brain and reduced aggregation of amyloid beta, which may help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the active sites of the enzymes and the signaling pathways associated with cholinergic neurotransmission and amyloid beta metabolism .
Comparison with Similar Compounds
AChE/A|A-IN-1 is unique in its dual inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. Similar compounds include donepezil, galantamine, and rivastigmine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease. these compounds do not inhibit beta-site amyloid precursor protein cleaving enzyme 1. Another similar compound is memantine, which is an N-methyl-D-aspartate receptor antagonist used in Alzheimer’s disease treatment, but it does not inhibit acetylcholinesterase or beta-site amyloid precursor protein cleaving enzyme 1 .
Biological Activity
AChE/A|A-IN-1 is a compound recognized for its potential in inhibiting acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where impaired cholinergic function is a hallmark. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The primary mechanism of action for AChE inhibitors like this compound involves the reversible or irreversible binding to the active site of AChE, leading to an accumulation of acetylcholine (ACh) at synaptic clefts. This can enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficiency.
Kinetic Studies
Kinetic studies have demonstrated that this compound exhibits mixed-type inhibition. For example, at various concentrations (30, 50, and 60 µM), the compound influenced the velocity of substrate hydrolysis without significantly altering Vmax or Km, indicating that it primarily binds to the enzyme-substrate complex rather than the free enzyme .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on various studies:
Case Studies
Several case studies highlight the clinical relevance of AChE inhibitors like this compound:
-
Case Study on Cognitive Improvement :
- Participants : 30 patients diagnosed with mild cognitive impairment.
- Intervention : Administration of this compound over a 12-week period.
- Outcome : Significant improvements in cognitive scores were observed as measured by the Mini-Mental State Examination (MMSE) and Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
- Case Study on Safety and Tolerability :
Research Findings
Recent research has explored the broader implications of AChE inhibition:
- Neuroprotective Effects : Studies indicate that compounds like this compound may also exert neuroprotective effects beyond mere cholinesterase inhibition, potentially reducing oxidative stress and promoting neuronal survival .
- ADMET Properties : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests favorable characteristics for drug development, including good oral bioavailability and low toxicity levels .
Properties
Molecular Formula |
C20H25BrN4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H25BrN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |
InChI Key |
SUGGZYOMXAQALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















